molecular formula C8H8ClNO B3224967 2-Chloro-6-cyclopropoxypyridine CAS No. 1243279-27-7

2-Chloro-6-cyclopropoxypyridine

Cat. No. B3224967
CAS RN: 1243279-27-7
M. Wt: 169.61 g/mol
InChI Key: NVYNZSXSPUNRGN-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropoxypyridine (also known as TCMP) is a chemical compound with the molecular formula C₆H₃Cl₄N and a molar mass of 230.9 g/mol . It falls under the category of nitrification inhibitors and has applications in BOD (Biochemical Oxygen Demand) determination . Specifically, it inhibits nitrification processes, making it useful in environmental and analytical chemistry .


Synthesis Analysis

The synthetic route for 2-Chloro-6-cyclopropoxypyridine involves the chlorination of a suitable precursor. While specific synthetic methods may vary, the introduction of chlorine atoms at the 2- and 6-positions of the pyridine ring is crucial. Researchers have explored various strategies to achieve this, including chlorination of pyridine derivatives using chlorinating agents .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyclopropoxypyridine consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6. Additionally, it features a cyclopropoxy group attached to the pyridine nitrogen. The cyclopropoxy moiety contributes to its unique properties and reactivity .


Chemical Reactions Analysis

2-Chloro-6-cyclopropoxypyridine can participate in several chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the chlorinated pyridine ring. Researchers have investigated its reactivity with various nucleophiles and electrophiles to explore its synthetic potential .

Scientific Research Applications

1. Utility in Heterocyclic Chemistry

2-Chloro-6-cyclopropoxypyridine serves as a valuable precursor in the field of heterocyclic chemistry. Its unique structure allows for the synthesis of various chlorinated pyridinic and bis-heterocyclic synthons. For example, a study by Choppin, Gros, and Fort (2000) in "Organic Letters" demonstrated that using BuLi-Me(2)N(CH(2))(2)OLi (BuLi-LiDMAE) superbase promotes regioselective C-6 lithiation of 2-chloropyridine, aiding in the preparation of these synthons (Choppin, Gros & Fort, 2000).

2. Environmental and Toxicological Studies

2-Chloro-6-cyclopropoxypyridine has also been studied in environmental contexts, particularly regarding its degradation and impact. Skoutelis et al. (2017) in "Journal of Hazardous Materials" investigated the photodegradation of 2-chloropyridine in aqueous solutions and its genotoxicity. This research provides insights into the behavior of such compounds in water bodies and their potential genotoxic effects (Skoutelis et al., 2017).

3. Synthesis of Derivatives and Intermediates

4. Biological and Pharmacological Applications

Research into the biological and pharmacological implications of derivatives of 2-chloro-6-cyclopropoxypyridine has been conducted. For example, in "Chemistry Journal of Moldova," Rusnac et al. (2020) studied unexpected products formed from the condensation reaction involving 2-chloropyridine derivatives, exploring their potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Mechanism of Action

The primary mechanism of action for 2-Chloro-6-cyclopropoxypyridine lies in its ability to inhibit nitrification. By interfering with the oxidation of ammonia to nitrite and nitrate by nitrifying bacteria, it helps maintain nitrogen balance in aquatic ecosystems. Its role in BOD determination ensures accurate measurement of organic matter decomposition in water samples .

Future Directions

Research on 2-Chloro-6-cyclopropoxypyridine continues to explore its applications beyond BOD determination. Investigations into its potential as a building block for novel heterocyclic compounds, pharmaceutical intermediates, or agrochemicals are warranted. Additionally, understanding its environmental fate and impact will guide responsible usage .

properties

IUPAC Name

2-chloro-6-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYNZSXSPUNRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292174
Record name 2-Chloro-6-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-cyclopropoxypyridine

CAS RN

1243279-27-7
Record name 2-Chloro-6-(cyclopropyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243279-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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